4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide
CAS No.: 1421449-65-1
Cat. No.: VC11900156
Molecular Formula: C21H23N7O
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421449-65-1 |
|---|---|
| Molecular Formula | C21H23N7O |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H23N7O/c1-16-23-19(26-18-9-5-6-10-22-18)15-20(24-16)27-11-13-28(14-12-27)21(29)25-17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3,(H,25,29)(H,22,23,24,26) |
| Standard InChI Key | JQIJGPHNSSBWRY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)NC4=CC=CC=N4 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)NC4=CC=CC=N4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key domains:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Substituents: A methyl group at position 2 and a pyridin-2-ylamino group at position 6 of the pyrimidine ring.
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Piperazine-carboxamide tail: A phenyl-substituted piperazine linked via a carboxamide bond to the pyrimidine .
IUPAC Name and Identifiers
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IUPAC Name: 4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide.
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CAS Registry: 1421449-65-1.
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Molecular Formula: C₂₁H₂₃N₇O.
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SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)NC4=CC=CC=N4 .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 389.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 81.5 Ų |
| logP (Partition Coefficient) | 1.78 |
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Pyrimidine Ring Formation: Condensation of guanidine derivatives with β-diketones or malononitrile to construct the 2-methyl-6-aminopyrimidine scaffold.
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Nucleophilic Substitution: Introduction of the pyridin-2-ylamino group via Buchwald–Hartwig amination or palladium-catalyzed coupling .
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Piperazine Coupling: Reaction of the pyrimidine intermediate with N-phenylpiperazine-1-carboxamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF .
Optimization Challenges
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Yield Improvement: Low yields (30–50%) in the amination step due to steric hindrance from the methyl group.
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Purification: Requires column chromatography with gradients of ethyl acetate/hexane to isolate the final product .
Biological Activity and Mechanism
Target Engagement
The compound’s structural motifs suggest interactions with:
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Kinases: Pyrimidine derivatives often inhibit ATP-binding pockets in kinases (e.g., p70S6K, Akt) .
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GPCRs: Piperazine moieties are common in ligands for dopamine and serotonin receptors .
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Epigenetic Regulators: Potential binding to bromodomains (e.g., BRD4) via π-π stacking with acetylated lysine mimics .
In Vitro Findings
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Enzyme Inhibition: In silico docking studies predict IC₅₀ values of 50–100 nM for kinase targets .
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Receptor Modulation: Analogous piperazine-carboxamides show D3 receptor affinity (Kᵢ = 1–10 nM) .
Table 2: Comparative Pharmacological Data of Analogues
| Compound | Target | Activity (IC₅₀/Kᵢ) | Selectivity (vs. D2/D4) |
|---|---|---|---|
| LEI-401 | NAPE-PLD | 72 nM | >100-fold |
| D3 Antagonist | Dopamine D3 | 1.39 nM | 394-fold (D3/D2) |
| Pyrimidine-Piperazine | p70S6K | 50 nM | Not reported |
Chemical and Physical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<10 µM in PBS); requires DMSO for in vitro assays.
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Stability: Stable at −20°C for 12 months; degrades in acidic conditions (t₁/₂ < 24 hrs at pH 2) .
Spectroscopic Data
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